molecular formula C17H24FNO3 B1277488 (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine CAS No. 200572-33-4

(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine

Cat. No.: B1277488
CAS No.: 200572-33-4
M. Wt: 309.4 g/mol
InChI Key: ALBDGYQRKQAUJW-ZFWWWQNUSA-N
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Description

(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is a useful research compound. Its molecular formula is C17H24FNO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Paroxetine Hydrochloride and Its Derivatives

  • Chemical Structure and Pharmacokinetics

    Paroxetine hydrochloride, a derivative of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, is a selective serotonin reuptake inhibitor (SSRI) indicated for treating various anxiety and stress disorders. Its physicochemical properties, spectroscopic data, and methods of preparation are detailed in research, providing insights into its chemical structure and behavior in biological systems (Germann, Ma, Han, & Tikhomirova, 2013).

  • Synthesis and Biological Evaluation

    Studies on the synthesis and ligand binding of tropane ring analogues of paroxetine, which is closely related to this compound, provide valuable information on its binding affinities and potential therapeutic applications (Keverline-Frantz et al., 1998).

  • Metabolite Synthesis

    The synthesis of major metabolites of paroxetine, derived from this compound, illustrates the metabolic pathways and potential applications in understanding drug metabolism and pharmacokinetics (Segura, Roura, de la Torre, & Joglar, 2003).

Applications in Organic Synthesis

  • Lipase-Catalyzed Acylation

    Research involving the synthesis of non-narcotic analgesic derivatives of this compound showcases the use of enzyme-catalyzed processes in organic synthesis, offering environmentally friendly and efficient synthetic routes (Nieduzak & Margolin, 1991).

  • Palladium-Catalyzed Arylation

    The use of palladium-catalyzed migrative Negishi coupling for the synthesis of 3-aryl-N-Boc-piperidines, related to this compound, demonstrates advanced techniques in creating complex molecular structures (Millet & Baudoin, 2015).

  • Synthesis of Calcium Channel Blockers

    The synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, structurally related to this compound, demonstrates their potential as calcium channel blockers and antihypertensive agents (Shanklin et al., 1991).

Additional Research Insights

  • Labeling for Metabolic Studies

    The synthesis of labeled forms of paroxetine for use in metabolic studies provides insights into the biotransformation and biological distribution of such compounds (Willcocks, Barnes, Rustidge, & Tidy, 1993).

  • Absolute Configuration Studies

    X-ray diffraction studies on the absolute configuration of this compound derivatives contribute to understanding the spatial arrangement of molecules, crucial for understanding drug-receptor interactions (Peeters, Blaton, & Ranter, 1994).

  • Spectral Characterization of Impurities

    The identification and characterization of degradation impurities in paroxetine, derived from this compound, highlight the importance of quality control in pharmaceuticals (Munigela et al., 2008).

Properties

IUPAC Name

tert-butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBDGYQRKQAUJW-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434299
Record name tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200572-33-4
Record name tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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